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Compound of Interest

Compound Name: 3-Chloro-2,4-difluoropyridine

CAS No.: 851179-01-6

Cat. No.: B1602965

Get Quote

Technical Profile: 3-Chloro-2,4-difluoropyridine
Content Type: Technical Monograph / Application Guide Subject: CAS 851179-01-6 | Structural

Dynamics, Physical Properties, and Synthetic Utility Audience: Medicinal Chemists, Process

Engineers, and Materials Scientists

Executive Summary
3-Chloro-2,4-difluoropyridine (CAS 851179-01-6) represents a specialized halogenated

heterocyclic scaffold in modern drug discovery. Unlike its symmetric isomer (3-chloro-2,6-

difluoropyridine), the 2,4-difluoro motif creates an electronic asymmetry that drives highly

regioselective nucleophilic aromatic substitutions (

). This compound serves as a critical "linchpin" intermediate: the C4-fluorine atom is labile to
nucleophiles, while the C3-chlorine atom provides a handle for subsequent transition-metal-
catalyzed cross-coupling, enabling the rapid construction of polysubstituted pyridine libraries.
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Property Specification

IUPAC Name 3-Chloro-2,4-difluoropyridine

CAS Registry Number 851179-01-6

Molecular Formula

Molecular Weight 149.53 g/mol

SMILES Fc1c(Cl)c(F)ccn1

Structural Class Polyhalogenated Heterocycle

3D Conformational Insight
The 3-chloro-2,4-difluoropyridine scaffold is planar. The steric bulk of the Chlorine atom at

C3 (Van der Waals radius ~1.75 Å) exerts a "buttressing effect" on the adjacent Fluorine atoms

at C2 and C4. This steric crowding significantly influences reaction kinetics:

C2 Position: Shielded by the ring Nitrogen lone pair and the C3-Chlorine.

C4 Position: Shielded only by the C3-Chlorine and the C5-Proton. Result: The C4 position is

kinetically more accessible to nucleophiles than C2, reinforcing the electronic preference for

C4 substitution (para to Nitrogen).

Physical & Thermodynamic Properties
Note: Due to the specialized nature of this isomer, certain values are derived from validated

predictive models and comparative analysis of close structural analogues (e.g., 3-chloro-2,6-

difluoropyridine).

Table 1: Physicochemical Data Profile
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Parameter Value / Range Confidence Level

Physical State
Colorless liquid to low-melting

solid
High (Analogous)

Boiling Point 135 – 140 °C (at 760 mmHg) Predicted

Density 1.45 ± 0.05 g/cm³ Predicted

Refractive Index (

)
1.47 – 1.48 Predicted

Flash Point > 50 °C Safety Threshold

Solubility
Soluble in DCM, THF, EtOAc,

DMSO; Insoluble in Water
Experimental

pKa (Conjugate Acid) ~ -2.5 to -3.0 Predicted (Electron deficient)

Spectroscopic Signature (Identification)
NMR: Distinctive pattern showing two non-equivalent fluorine signals. The F-2 signal typically
appears downfield (closer to N) compared to F-4. Coupling constants (

,

) are critical for confirming regiochemistry after substitution.

NMR: Shows two aromatic protons at C5 and C6. The C6-H is a doublet of doublets
(coupling to F2 and F4) and appears significantly downfield (~8.0-8.5 ppm) due to proximity
to Nitrogen.

Reactivity & Synthetic Utility[3][4]
The utility of 3-Chloro-2,4-difluoropyridine lies in its orthogonal reactivity. The three halogen

atoms allow for sequential, programmable functionalization.

Regioselective (The "C4 Rule")
In polyfluorinated pyridines, nucleophilic attack occurs at the most electron-deficient carbon.
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Electronic Factor: Both C2 and C4 are activated by the ring Nitrogen.

Steric Factor: The C3-Chlorine atom sterically hinders the C2 position more than the C4

position.

Outcome: Nucleophiles (amines, alkoxides, thiols) predominantly attack C4, displacing the

fluorine. This selectivity is often >95:5.

Lithiation / Deprotonation
The C5-H proton is acidified by the adjacent C4-Fluorine. Treatment with LDA or LiTMP at

-78°C allows for lithiation at C5, followed by quenching with electrophiles (e.g.,

,

,

).

Transition Metal Coupling
The C3-Chlorine bond is robust enough to survive

conditions but reactive enough for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig
couplings after the fluorine atoms have been manipulated.

Visualization: Reactivity Logic Map
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Figure 1: Orthogonal reactivity map demonstrating the programmable functionalization of the

scaffold.

Experimental Protocol: Regioselective C4-
Amination
This protocol validates the physical handling and chemical reactivity of the compound.

Objective: Synthesis of 3-chloro-2-fluoro-N-phenylpyridin-4-amine via

.

Materials
3-Chloro-2,4-difluoropyridine (1.0 eq)[1]

Aniline (1.05 eq)

(2.0 eq, anhydrous)

Acetonitrile (0.2 M concentration)

Methodology
Setup: Charge a dry reaction vial with 3-Chloro-2,4-difluoropyridine and acetonitrile.

Base Addition: Add

in one portion. The density of the pyridine (~1.45 g/mL) ensures it sits at the bottom if not
stirred; vigorous stirring is required.

Nucleophile Addition: Add aniline dropwise at 0°C to control the exotherm.

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:1) or

LCMS.

Note: If C2-substitution byproducts are observed, lower the temperature to -10°C.

Workup: Dilute with water, extract with Ethyl Acetate.
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Purification: Silica gel chromatography. The product (monosubstitution at C4) is typically less

polar than the starting material due to loss of the highly polar C-F bond character.

Workflow Diagram

Start: Dissolve 3-Cl-2,4-F2-Py
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Figure 2: Standard operating procedure for nucleophilic substitution.

Handling, Stability & Safety (SDS Summary)
Hazard Identification

GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant

(Category 2A).

Signal Word:WARNING

Storage & Stability[5]
Temperature: Store at 2-8°C (Refrigerate).

Atmosphere: Hygroscopic; store under inert gas (

or Ar).

Incompatibility: Strong oxidizing agents, strong bases.

Decomposition: Hydrolysis may release Hydrogen Fluoride (HF) and Hydrogen Chloride

(HCl). Glassware etching may occur upon prolonged storage if moisture is present.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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